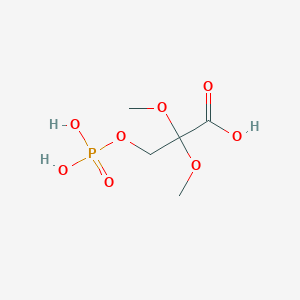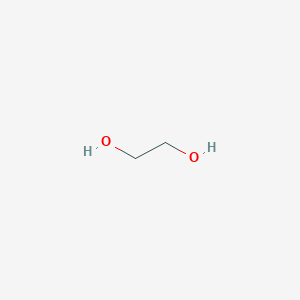
3-Dimethylallyl-4-hydroxybenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of benzoic acid, such as 3-Dimethylallyl-4-hydroxybenzoic acid, often involves multi-step chemical processes. For example, the synthesis of similar compounds has been reported through various organic synthesis techniques, including reactions that involve the functionalization of the benzoic acid moiety or its precursors. A related study discusses the synthesis of 3,4-dimethyl-2-iodobenzoic acid as a key intermediate for preparing specific vascular disrupting agents, highlighting the multi-step nature of such syntheses and the complexity of achieving specific substitutions on the benzoic acid ring (Shaojie, 2011).
Molecular Structure Analysis
The molecular structure of 3-Dimethylallyl-4-hydroxybenzoic acid can be analyzed through various spectroscopic and computational methods. Studies on similar compounds, such as 4-hydroxybenzoic acid, have utilized techniques like Density Functional Theory (DFT) for theoretical calculations on molecular geometry and vibrational spectra. These studies provide insights into the stability of different conformers and the effects of substituents on molecular geometry (Brandán et al., 2010).
Chemical Reactions and Properties
The chemical properties of 3-Dimethylallyl-4-hydroxybenzoic acid are influenced by the presence of both the hydroxy and carboxylic acid functional groups, as well as the dimethylallyl substituent. These groups participate in various chemical reactions, including esterification, polymerization, and others that affect the compound's reactivity and potential applications. Studies on the reactions of benzoic acid derivatives with different reagents can shed light on the reactivity patterns of these compounds (Trofimov et al., 2009).
Physical Properties Analysis
The physical properties of 3-Dimethylallyl-4-hydroxybenzoic acid, such as melting point, solubility, and crystalline structure, can be significantly different from those of 4-hydroxybenzoic acid due to the dimethylallyl group. Research on similar compounds provides insights into how substitutions on the benzoic acid ring affect these properties. For instance, studies on the crystal structure of 4-hydroxybenzoic acid derivatives reveal how molecular interactions influence the material's physical state (Fukuyama et al., 1973).
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards nucleophiles, and participation in chemical bonds, are crucial for understanding the behavior of 3-Dimethylallyl-4-hydroxybenzoic acid in various environments and reactions. The presence of the hydroxy group and the dimethylallyl substituent can influence the compound's electronic structure and reactivity. Analyzing the ionization process and the influence of substituents on benzoic acid derivatives helps in understanding these chemical properties (Rodante et al., 1987).
Applications De Recherche Scientifique
Forensic Applications : A study by Shishkanova et al. (2021) demonstrated that immobilized 4ADB18C6 on 3-hydroxybenzoic acid can selectively detect phenylpropanolamine, a compound of interest in forensic science (Shishkanova et al., 2021).
Medical Research : Liu et al. (2002) found that the oxidation of 4-hydroxybenzoic acid to 3,4-dihydroxybenzoic acid serves as an indicator for hydroxyl radical formation during cerebral ischemia and reperfusion, a critical aspect in stroke research (Liu et al., 2002).
Corrosion Inhibition : Narváez et al. (2005) reported that 3-Hydroxybenzoic acid effectively inhibits corrosion of AISI 316L stainless steel in aqueous pickling solutions, highlighting its potential in material science applications (Narváez et al., 2005).
Chemistry and Material Science : The research by Rodante et al. (1987) explored the ionization process of 3,4-dihydroxybenzoic acid, contributing to a better understanding of the chemical properties of hydroxybenzoic acids (Rodante et al., 1987).
Biotechnology : Wang et al. (2018) identified 4-Hydroxybenzoic acid as a versatile intermediate for producing valuable bioproducts like resveratrol and muconic acid, applicable in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Pharmacology and Biosynthesis : Studies such as those by Pojer et al. (2003) on the biosynthesis of clorobiocin and the role of enzymes like CloR and CloQ in the formation of benzoic acids have significant implications in pharmaceutical research (Pojer et al., 2003).
Safety And Hazards
The safety data sheet for 4-Hydroxybenzoic acid, a related compound, indicates that it causes serious eye damage and may cause respiratory irritation. Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Orientations Futures
4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc. The relevance of the biotechnological production of these compounds as a sustainable alternative to chemical synthesis processes from fossil sources or the hydrolysis of plant biomass is being discussed .
Propriétés
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSJJNAMGVDGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | |
CAS RN |
1138-41-6 | |
| Record name | 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















